molecular formula C8H18N2O3S B13353308 (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide

(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13353308
M. Wt: 222.31 g/mol
InChI Key: JXCBTZVNZLIHEF-HTQZYQBOSA-N
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Description

This compound is a stereochemically defined tetrahydrothiophene 1,1-dioxide derivative featuring a hydroxy group at the 3-position and a methyl(2-(methylamino)ethyl)amino substituent at the 4-position. Its saturated thiophene dioxide core contributes to enhanced stability and polarity compared to aromatic thiophenes. The stereochemistry (3S,4S) is critical for its biological interactions and synthetic reactivity, as spatial arrangement influences hydrogen bonding, solubility, and target binding .

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

(3S,4S)-4-[methyl-[2-(methylamino)ethyl]amino]-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H18N2O3S/c1-9-3-4-10(2)7-5-14(12,13)6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

JXCBTZVNZLIHEF-HTQZYQBOSA-N

Isomeric SMILES

CNCCN(C)[C@@H]1CS(=O)(=O)C[C@H]1O

Canonical SMILES

CNCCN(C)C1CS(=O)(=O)CC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Amination: The methylamino group can be introduced through nucleophilic substitution reactions, using reagents like methylamine.

    Oxidation to 1,1-Dioxide: The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the hydroxy group or the sulfur atom.

    Reduction: The compound can be reduced to remove the 1,1-dioxide group or to convert the hydroxy group to a hydrogen.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or hydroxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like methylamine, ethylamine, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.

Scientific Research Applications

(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfur atom in the tetrahydrothiophene ring can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight LogP Substituents Stereochemistry Applications/Notes
(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide C₈H₁₇N₂O₄S* ~237.3 ~-1.5† 3-OH; 4-(methyl(2-(methylamino)ethyl)amino) (3S,4S) Potential pharmaceutical intermediate
(±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide C₁₄H₂₀ClNO₄S₂ 373.89 ~1.2‡ 3-(4-chlorophenylsulfonyl); 4-isobutylamino Racemic Synthetic intermediate
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide C₆H₁₃NO₄S 195.2 -2.09 3-OH; 4-(2-hydroxyethyl)amino Racemic Research chemical

*Estimated based on substituents; †Predicted via analogy to ; ‡Estimated via fragment-based methods (chlorophenyl group increases hydrophobicity).

Key Observations:

Polarity and Solubility: The user’s compound exhibits higher polarity than the chlorophenyl analog due to its polar amino and hydroxy groups, as reflected in its lower LogP (~-1.5 vs. ~1.2 for the chlorophenyl derivative) . This enhances water solubility, making it more suitable for biological applications.

Stereochemical Specificity: Unlike racemic analogs, the (3S,4S) configuration may confer selective binding to biological targets, such as enzymes or receptors, a feature absent in non-chiral derivatives .

Synthetic Complexity: The methyl(2-(methylamino)ethyl)amino group introduces challenges in regioselective synthesis compared to simpler substituents like hydroxyethylamino or isobutylamino groups .

Biological Activity

(3S,4S)-3-Hydroxy-4-(methyl(2-(methylamino)ethyl)amino)tetrahydrothiophene 1,1-dioxide, a compound belonging to the class of thiadiazine derivatives, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydrothiophene ring with a hydroxyl group and a substituted amino group. This unique structure contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Thiadiazine derivatives have shown moderate antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi .
  • Anticancer Activity : Some derivatives of thiadiazine have been tested for their anticancer properties. For instance, related compounds demonstrated significant cytotoxicity against cancer cell lines such as A-549 and HCT-116, with IC50 values ranging from 0.02 to 0.08 μmol/mL .
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research indicates that certain thiadiazine derivatives can act as agonists for heat shock proteins, thereby reducing protein aggregation associated with conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiadiazine derivatives can inhibit enzymes related to cancer progression and inflammation, such as HDACs (histone deacetylases), although specific activity against HDAC6 was not observed at lower concentrations .
  • Interaction with Receptors : The compound may interact with various receptors implicated in pain modulation and inflammation, similar to other cannabinoid agonists. This interaction could lead to smooth muscle relaxation and sedative effects .

Case Studies

Several studies have explored the biological activity of thiadiazine derivatives:

  • Anticancer Screening : A series of thiadiazine compounds were synthesized and screened for anticancer activity. One notable finding was that compound 12g exhibited greater aggregate suppression than the positive control MAL1-271 in cellular assays, indicating its potential as a therapeutic agent in cancer treatment .
  • Neuroprotection Research : In a study investigating neuroprotective agents, thiadiazine derivatives were shown to reduce protein aggregation in neuronal cells. This suggests that these compounds may offer therapeutic benefits for neurodegenerative diseases by modulating cellular stress responses .

Data Summary Table

Biological ActivityCompound TestedIC50 Value (μmol/mL)Reference
AnticancerThiadiazine 10a0.02
AnticancerThiadiazine 11e0.08
NeuroprotectionCompound 12gN/A

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